N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide |
InChI |
InChI=1S/C14H17N3O2/c1-19-13-5-3-12(4-6-13)14(18)16-7-2-9-17-10-8-15-11-17/h3-6,8,10-11H,2,7,9H2,1H3,(H,16,18) |
InChI Key |
YONFFALIAYXCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reacting 4-methoxybenzoyl chloride with 3-(1H-imidazol-1-yl)propanamine in inert solvents (e.g., CHCl₃, CH₂Cl₂) under basic conditions. Aqueous NaOH or KOH serves as an acid acceptor to neutralize HCl byproducts.
-
Dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous CHCl₃.
-
Add 3-(1H-imidazol-1-yl)propanamine (1.1 eq) dropwise at 0–5°C.
-
Stir at room temperature for 12–18 hours.
-
Wash the organic layer with 2N NaOH, dry over Na₂SO₄, and concentrate.
-
Purify via recrystallization (ethanol/water) or column chromatography.
Optimization Insights
-
Solvent Selection : CHCl₃ and CH₂Cl₂ provide optimal solubility without side reactions.
-
Temperature Control : Reactions performed at ≤25°C minimize imidazole ring decomposition.
-
Base Compatibility : Aqueous NaOH (2N) outperforms K₂CO₃ in preventing emulsion formation.
CDI-Mediated Coupling
Protocol for Carbodiimide Activation
This method avoids handling moisture-sensitive acid chlorides by using 1,1'-carbonyldiimidazole (CDI) to activate 4-methoxybenzoic acid.
-
Activate 4-methoxybenzoic acid (1.0 eq) with CDI (1.2 eq) in THF at reflux for 1 hour.
-
Add 3-(1H-imidazol-1-yl)propanamine (1.0 eq) and stir at room temperature for 4 hours.
-
Quench with HCl (1N), extract with ethyl acetate, and concentrate.
-
Purify via silica gel chromatography (hexane/ethyl acetate).
Advantages and Limitations
-
Advantages : Eliminates HCl gas generation; suitable for acid-sensitive substrates.
-
Limitations : Requires strict anhydrous conditions to prevent CDI hydrolysis.
Anhydride-Based Synthesis
Phthalic Anhydride Route
A less common method employs 4-methoxyphthalic anhydride and imidazole-alkanamines in refluxing toluene.
-
Reflux 4-methoxyphthalic anhydride (1.0 eq) with 3-(1H-imidazol-1-yl)propanamine (2.0 eq) in toluene for 6 hours.
-
Cool, filter the precipitate, and wash with cold ethanol.
Isatoic Anhydride Variant
Used for introducing amino substituents, this method involves condensation with isatoic anhydride in DMSO at 80°C.
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity | Key Advantage |
|---|---|---|---|
| Direct Acylation | 89–95 | >98% | High efficiency, scalable |
| CDI-Mediated | 80–85 | 95–97% | Avoids acid chlorides |
| Phthalic Anhydride Route | 70–75 | 90–92% | Utilizes stable anhydrides |
| Isatoic Anhydride | 68 | 88% | Enables amino-functionalized derivatives |
Scalability and Industrial Feasibility
-
Direct Acylation is preferred for large-scale production due to shorter reaction times and lower costs.
-
CDI-Mediated routes are reserved for lab-scale synthesis of high-purity batches.
Characterization and Quality Control
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole), 7.85 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 4.10 (t, 2H, NCH₂), 3.80 (s, 3H, OCH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives .
Scientific Research Applications
Pharmacological Properties
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide exhibits several pharmacological properties that make it a candidate for drug development:
- Dopamine Receptor Agonism : This compound has been studied for its activity as a D3 dopamine receptor agonist. D3 receptor agonists are known for their neuroprotective effects, particularly in models of neurodegeneration such as those induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice and 6-hydroxydopamine (6-OHDA) in rats. These studies suggest that this compound could be beneficial in treating conditions like Parkinson's disease and other neurodegenerative disorders .
- Antimicrobial Activity : The compound has shown promising results in antimicrobial assays. Research indicates that derivatives with similar imidazole structures exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. This positions this compound as a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate protein-protein interactions, affecting various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide with five analogs from the literature (Table 1) and a commercially available derivative (Table 2).
Table 1: Comparison of Key Structural Analogs from
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound is expected to enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., nitro in 8 or trifluoromethyl in 7 ), which may increase lipophilicity and membrane permeability.
- Spectral Signatures : The methoxy group (OCH₃) in the target compound would produce a singlet at δ ~3.8 ppm in ¹H NMR, distinct from the split signals of nitro or trifluoromethyl groups.
- Yield Trends : Substituents with higher steric bulk (e.g., biphenyl in 9 ) correlate with lower yields (60%), suggesting synthetic challenges in coupling reactions.
Table 2: Comparison with AldrichCPR Analog ()
Key Observations:
- The AldrichCPR compound incorporates an extended ethenyl spacer and a 4-methylbenzamide group, increasing molecular weight (418.5 vs.
Physicochemical and Functional Insights
- Synthetic Flexibility : The target compound’s synthesis likely mirrors methods used for analogs 5–9 , where acyl chloride coupling under mild conditions ensures high purity .
- The nitro group in 10 may enhance CA binding via polar interactions, suggesting that the target’s methoxy group could modulate affinity differently.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with an imidazole ring and a methoxy group, which contribute to its unique chemical properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions within enzyme active sites, while the methoxy group enhances solubility and stability, facilitating better interaction with biological membranes .
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies on imidazole derivatives have shown potent inhibition of farnesyltransferase (FT), a key enzyme involved in post-translational modification of proteins linked to cancer progression .
Antitumor Activity
In vitro studies have demonstrated that this compound and its analogs can inhibit cell proliferation in cancer cell lines. Notably, compounds with similar structures have shown efficacy against tumors induced by H-Ras transformation in animal models, suggesting potential as anticancer agents .
Receptor Modulation
The compound has also been studied for its role as a ligand in receptor modulation. Specifically, it may interact with adenosine receptors, which are implicated in inflammatory responses and cancer progression. Targeting these receptors can provide therapeutic benefits in diseases characterized by excessive inflammation or tumor growth .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide, and how are intermediates purified?
The compound can be synthesized via nucleophilic substitution or amide coupling. A validated approach involves reacting 4-methoxybenzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine in anhydrous dichloromethane under nitrogen. Post-reaction, the crude product is washed with sodium bicarbonate, dried over MgSO₄, and purified via silica gel column chromatography using a gradient of ethyl acetate/methanol (9:1). This method ensures >95% purity, confirmed by HPLC .
Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Confirm imidazole proton integration (δ 7.5–8.0 ppm) and methoxy resonance (δ 3.8 ppm).
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 300.356 for C16H20N4O2) .
How is crystallographic data analyzed to resolve molecular conformation?
Single-crystal X-ray diffraction (SCXRD) with SHELXL (v.2018/3) is used for refinement. Key parameters include hydrogen bonding (e.g., N–H···N interactions at 2.8–3.0 Å) and dihedral angles between the imidazole and benzamide moieties (e.g., 56° as in related analogs). ORTEP-3 visualizes thermal ellipsoids to assess positional disorder .
Advanced Research Questions
How can synthetic yield be optimized for scale-up while minimizing byproducts?
Optimize reaction parameters using design of experiments (DoE):
- Temperature : 0–5°C reduces imidazole ring decomposition.
- Solvent : Replace DCM with acetonitrile for faster kinetics.
- Catalyst : Add 5 mol% DMAP to accelerate acylation.
Monitor by LC-MS; yields >80% are achievable with iterative adjustments .
What strategies resolve contradictions in crystallographic data (e.g., twinning or disorder)?
For non-merohedral twinning (e.g., 0.47% twin fraction in related compounds):
- Use HKLF5 format in SHELXL to refine twin laws (e.g., rotation about the a-axis).
- Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms.
- Validate with R1 < 0.05 and wR2 < 0.15 after convergence .
How is biological activity assessed against enzyme targets (e.g., carbonic anhydrase)?
- Assay Design : Use stopped-flow kinetics (pH 7.5, 25°C) with phenol red indicator to monitor CO2 hydration.
- IC50 Determination : Pre-incubate the compound (0.1–100 µM) with α-carbonic anhydrase (Vibrio cholerae) for 10 min. Calculate inhibition via Lineweaver-Burk plots.
- SAR Analysis : Compare with analogs (e.g., 4-nitrobenzamide derivatives) to identify critical substituents .
How do π-π stacking and hydrogen bonding influence solid-state packing?
SCXRD reveals that planar quinazoline moieties (related structures) align perpendicular to the [110] axis, enabling π-π interactions (3.4–3.6 Å). N–H···N hydrogen bonds (2.7 Å) stabilize dimeric units, while C–H···π contacts (2.9 Å) enhance 3D lattice cohesion. Hirshfeld surface analysis quantifies these interactions .
Methodological Notes
- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) with UV detection at 254 nm.
- Safety : Handle imidazole derivatives under inert atmosphere; avoid prolonged skin contact (LD50 > 500 mg/kg in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
